2-Methyl-5-phenylmethoxypyran-4-one
Description
2-Methyl-5-phenylmethoxypyran-4-one is a pyran-4-one derivative characterized by a six-membered oxygen-containing heterocyclic ring (pyran-4-one core) with substituents at positions 2 and 5. The methyl group at position 2 and the phenylmethoxy group (a methoxy group attached to a benzene ring) at position 5 define its structural uniqueness. Its hydrophobic phenylmethoxy group influences solubility and interaction with biological targets, while the methyl group contributes to steric effects and stability .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C13H12O3/c1-10-7-12(14)13(9-15-10)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
QTCDARUVRYYQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyran-4-one Derivatives
Structural Comparison
The following table highlights structural differences between 2-Methyl-5-phenylmethoxypyran-4-one and analogous compounds:
Key Observations :
- Core Variations : The chromen-4-one derivative () features a fused benzene ring, enhancing aromaticity and electronic conjugation compared to the simpler pyran-4-one core .
- Substituent Diversity : The target compound’s phenylmethoxy group contrasts with polar groups (e.g., hydroxyl in ) and alkyl chains (e.g., pentyl in ), impacting solubility and reactivity.
Physicochemical Properties
Key Insights :
- The phenylmethoxy group in the target compound reduces water solubility but enhances affinity for lipid-rich environments, unlike the water-soluble hydroxymethyl derivative () .
- The chromen-4-one derivative () may exhibit antioxidant activity typical of flavonoids, whereas the pentyl-containing compound () could interact with hydrophobic biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
